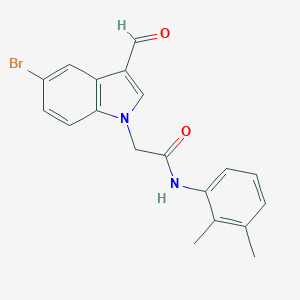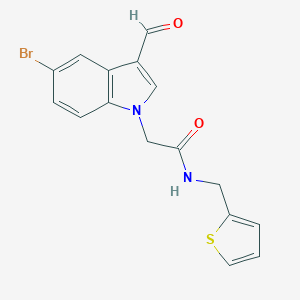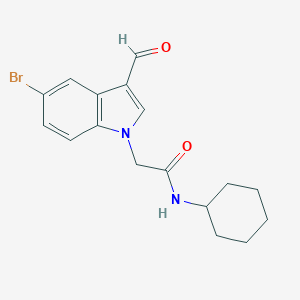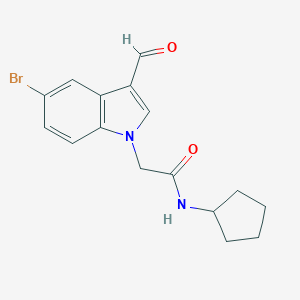![molecular formula C22H23BrCl2N4O6 B297527 2-(2-{3-bromo-4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide](/img/structure/B297527.png)
2-(2-{3-bromo-4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-{3-bromo-4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide is a chemical compound that has shown promising results in scientific research.
作用機序
The mechanism of action of 2-(2-{3-bromo-4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-{3-bromo-4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide can induce apoptosis in cancer cells and inhibit tumor growth. It has also been shown to have anti-inflammatory properties and potential use in treating neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 2-(2-{3-bromo-4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. However, one limitation is the limited understanding of its mechanism of action.
将来の方向性
Future research on 2-(2-{3-bromo-4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide could focus on further understanding its mechanism of action, exploring its potential use in treating other diseases, and developing more efficient synthesis methods. Additionally, research could focus on developing more potent analogs of this compound for use in clinical trials.
合成法
The synthesis of 2-(2-{3-bromo-4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide involves several steps. The starting material is 3-bromo-4-hydroxybenzaldehyde, which is reacted with 2-(2,3-dichlorophenyl)acetic acid to form the corresponding acid. This acid is then converted to the corresponding acid chloride, which is reacted with 5-methoxy-2-[(3-methoxypropyl)amino]benzoic acid to form the corresponding amide. This amide is then reacted with hydrazine hydrate and 2,4-dinitrophenylhydrazine to give the final product.
科学的研究の応用
2-(2-{3-bromo-4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide has been studied for its anti-cancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, it has been studied for its anti-inflammatory properties and potential use in treating neurodegenerative diseases.
特性
製品名 |
2-(2-{3-bromo-4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide |
|---|---|
分子式 |
C22H23BrCl2N4O6 |
分子量 |
590.2 g/mol |
IUPAC名 |
N//'-[(E)-[3-bromo-4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-5-methoxyphenyl]methylideneamino]-N-(3-methoxypropyl)oxamide |
InChI |
InChI=1S/C22H23BrCl2N4O6/c1-33-8-4-7-26-21(31)22(32)29-27-11-13-9-14(23)20(17(10-13)34-2)35-12-18(30)28-16-6-3-5-15(24)19(16)25/h3,5-6,9-11H,4,7-8,12H2,1-2H3,(H,26,31)(H,28,30)(H,29,32)/b27-11+ |
InChIキー |
QXWDQQAMRWGQGB-LUOAPIJWSA-N |
異性体SMILES |
COCCCNC(=O)C(=O)N/N=C/C1=CC(=C(C(=C1)Br)OCC(=O)NC2=C(C(=CC=C2)Cl)Cl)OC |
SMILES |
COCCCNC(=O)C(=O)NN=CC1=CC(=C(C(=C1)Br)OCC(=O)NC2=C(C(=CC=C2)Cl)Cl)OC |
正規SMILES |
COCCCNC(=O)C(=O)NN=CC1=CC(=C(C(=C1)Br)OCC(=O)NC2=C(C(=CC=C2)Cl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-bromo-1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297452.png)



![5-bromo-1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B297462.png)
![2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B297463.png)
![Tert-butyl 2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazinecarboxylate](/img/structure/B297466.png)
![N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide](/img/structure/B297467.png)
![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297468.png)
![ethyl 2-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297469.png)